N,N-diethylethanamine;N-methylnitramide
Description
Properties
CAS No. |
63924-21-0 |
|---|---|
Molecular Formula |
C7H19N3O2 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N,N-diethylethanamine;N-methylnitramide |
InChI |
InChI=1S/C6H15N.CH4N2O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H,1H3 |
InChI Key |
TXELRKNWWGXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CN[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the reductive amination of N,N-diethylamine using formaldehyde and hydrogen under Eschweiler-Clarke conditions . Another method involves the catalyzed reaction between ethylamine and methanol . N-methylnitramide can be prepared by nitration of methylamine under controlled conditions.
Industrial Production Methods
Industrial production of N,N-diethylethanamine typically involves large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The production of N-methylnitramide involves nitration processes that are carefully controlled to ensure safety and product purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;N-methylnitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.
Major Products Formed
Major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution reactions.
Scientific Research Applications
N,N-diethylethanamine;N-methylnitramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;N-methylnitramide involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and physiological responses. The nitramide group can undergo redox reactions, influencing the redox state of cells and affecting various biochemical processes .
Comparison with Similar Compounds
Research Findings and Data Gaps
- TEA in Drug Synthesis : Used to prepare MYCMI-7, a glioblastoma inhibitor, by facilitating amide bond formation .
- NDMA Regulation: Stringent limits (e.g., 0.1 ppb in drinking water) highlight its carcinogenic potency .
- Data Gaps : Direct studies on N-methylnitramide are sparse; most evidence focuses on nitrosamines like NDMA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
